molecular formula C20H14N5O2S- B10867660 2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10867660
M. Wt: 388.4 g/mol
InChI Key: SQYDTNZXNUNTOD-UHFFFAOYSA-M
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Description

2-(1,3-Benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate is a complex heterocyclic compound that integrates multiple functional groups and ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: This can be achieved through a condensation reaction between the pyrazole intermediate and a 2-aminobenzothiazole derivative.

    Formation of the Pyridine Ring: The final step involves the annulation of the pyridine ring, which can be facilitated by using a suitable pyridine precursor and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and interfere with cellular processes makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its complex heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazoles
  • Pyrazolo[4,3-b][1,4]thiazines
  • Pyrazolo[3,4-b][1,4]-thiazines

Uniqueness

Compared to these similar compounds, 2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate stands out due to its unique combination of functional groups and ring systems. This structural complexity enhances its potential biological activity and makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C20H14N5O2S-

Molecular Weight

388.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C20H15N5O2S/c1-12-18-15(10-17(26)24(12)11-13-6-4-5-9-21-13)23-25(19(18)27)20-22-14-7-2-3-8-16(14)28-20/h2-10,26H,11H2,1H3/p-1

InChI Key

SQYDTNZXNUNTOD-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC=CC=N5)[O-]

Origin of Product

United States

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